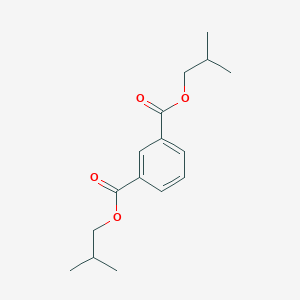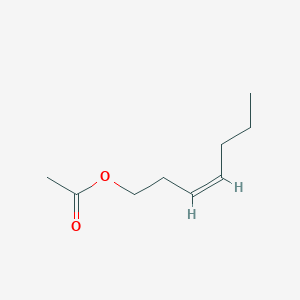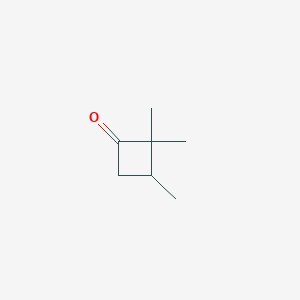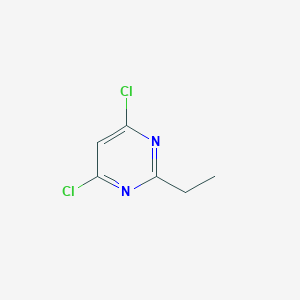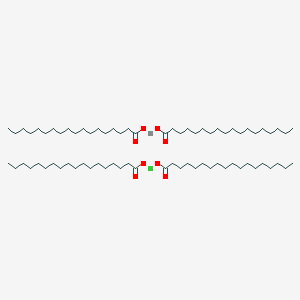
Octadecanoic acid, barium cadmium salt (4:1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearate barium cadmium (SBC) is a complex compound that is composed of octadecanoic acid, barium, and cadmium in a ratio of 4:1:1. This chemical compound is widely used in scientific research for its various applications in biochemistry and physiology. SBC is known to have a wide range of effects on biological systems, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, barium cadmium salt (4:1:1) has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of lipid nanoparticles and liposomes. Octadecanoic acid, barium cadmium salt (4:1:1) is also used as a stabilizer for emulsions and suspensions. In addition, Octadecanoic acid, barium cadmium salt (4:1:1) is used as a lubricant in the preparation of tablets and capsules. Octadecanoic acid, barium cadmium salt (4:1:1) has also been used in the synthesis of metal-organic frameworks (MOFs) and as a precursor for the preparation of cadmium sulfide nanoparticles.
Wirkmechanismus
The mechanism of action of Octadecanoic acid, barium cadmium salt (4:1:1) is not fully understood. However, it is known to interact with biological membranes and alter their properties. Octadecanoic acid, barium cadmium salt (4:1:1) has been shown to increase the fluidity of lipid bilayers and decrease the packing density of lipids. This can lead to changes in membrane permeability and ion transport. Octadecanoic acid, barium cadmium salt (4:1:1) has also been shown to interact with proteins and alter their conformation and activity.
Biochemische Und Physiologische Effekte
Octadecanoic acid, barium cadmium salt (4:1:1) has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes, alter the lipid composition of membranes, and modulate ion transport. Octadecanoic acid, barium cadmium salt (4:1:1) has also been shown to affect the structure and function of proteins. In addition, Octadecanoic acid, barium cadmium salt (4:1:1) has been shown to have antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Octadecanoic acid, barium cadmium salt (4:1:1) has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. Octadecanoic acid, barium cadmium salt (4:1:1) is also relatively inexpensive compared to other surfactants and stabilizers. However, Octadecanoic acid, barium cadmium salt (4:1:1) has some limitations. It can be toxic to cells at high concentrations, and its effects on biological systems can be unpredictable. Octadecanoic acid, barium cadmium salt (4:1:1) can also interfere with certain analytical techniques, such as mass spectrometry.
Zukünftige Richtungen
There are several future directions for research on Octadecanoic acid, barium cadmium salt (4:1:1). One area of research is the development of new synthesis methods for Octadecanoic acid, barium cadmium salt (4:1:1) that can improve its purity and yield. Another area of research is the study of the effects of Octadecanoic acid, barium cadmium salt (4:1:1) on specific biological systems, such as the nervous system and the immune system. Additionally, the use of Octadecanoic acid, barium cadmium salt (4:1:1) in the preparation of novel drug delivery systems is an area of active research. Finally, the development of new analytical techniques for the detection and quantification of Octadecanoic acid, barium cadmium salt (4:1:1) in biological samples is an important area of research.
Conclusion:
Stearate barium cadmium (Octadecanoic acid, barium cadmium salt (4:1:1)) is a complex compound that has a wide range of applications in scientific research. Its mechanism of action and biochemical and physiological effects have been extensively studied. Octadecanoic acid, barium cadmium salt (4:1:1) has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on Octadecanoic acid, barium cadmium salt (4:1:1), including the development of new synthesis methods, the study of its effects on specific biological systems, and the development of new analytical techniques.
Synthesemethoden
The synthesis of Octadecanoic acid, barium cadmium salt (4:1:1) involves the reaction of octadecanoic acid, barium hydroxide, and cadmium chloride in a specific ratio. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the final product depend on the quality of the starting materials and the reaction conditions.
Eigenschaften
CAS-Nummer |
1191-79-3 |
|---|---|
Produktname |
Octadecanoic acid, barium cadmium salt (4:1:1) |
Molekularformel |
C72H140BaCdO8 |
Molekulargewicht |
1383.6 g/mol |
IUPAC-Name |
barium(2+);cadmium(2+);octadecanoate |
InChI |
InChI=1S/4C18H36O2.Ba.Cd/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h4*2-17H2,1H3,(H,19,20);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
RGWMBYHTBXZOTN-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
Andere CAS-Nummern |
1191-79-3 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



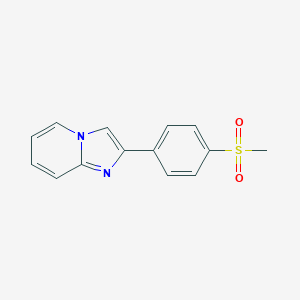
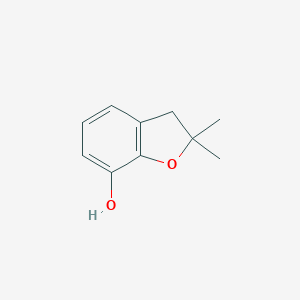
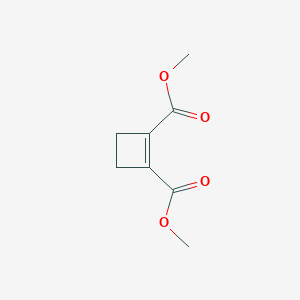


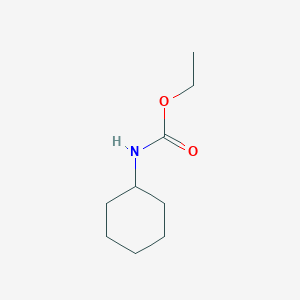
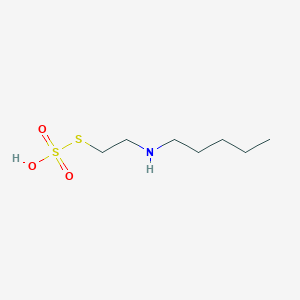
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)


